8-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline
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Overview
Description
The compound “8-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline” is a complex organic molecule. It contains a quinoline group, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It also contains a pyrrolidine ring, which is a five-membered ring with the formula (CH2)4NH .
Molecular Structure Analysis
The pyrrolidine ring in this compound is a saturated five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The quinoline group is a heterocyclic aromatic organic compound, which contributes to the overall stability and reactivity of the molecule.Scientific Research Applications
Synthesis and Oxidation
The compound 8-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is utilized in the synthesis of various sulfides to sulfoxides, a process important in pharmaceutical research. For instance, Ōae et al. (1966) demonstrated the use of bromine complexes of quinoline for the selective oxidation of sulfides to sulfoxides, a method valuable for incorporating specific isotopes into sulfoxides (Ōae et al., 1966).
Halogenation Methods
The compound plays a role in the development of halogenation methods. Le et al. (2021) researched the selective chlorination of the C1–H bond in pyrrolo[1,2-a]quinoxalines, a structure closely related to this compound, demonstrating its significance in diversifying these compounds for pharmaceutical research (Le et al., 2021).
Caspase-3 Inhibitory Activity
Kravchenko et al. (2005) described the synthesis of novel sulfonyl derivatives related to this compound, which showed potent inhibitory activity on caspase-3, indicating potential therapeutic applications in diseases where caspase-3 is implicated (Kravchenko et al., 2005).
Fluorescence and Quantum Chemical Investigations
Le et al. (2020) synthesized new quinoline derivatives starting from eugenol, showing potential in fluorescence applications. This indicates the versatility of quinoline derivatives, including those similar to this compound, in photophysical and quantum chemical applications (Le et al., 2020).
Anti-Inflammatory Applications
Bano et al. (2020) explored sulfonamide and sulfonate derivatives of quinolines, closely related to the compound , for their anti-inflammatory potential. This study highlights the significance of such compounds in the development of new anti-inflammatory agents (Bano et al., 2020).
Safety and Hazards
properties
IUPAC Name |
8-[1-(4-bromophenyl)sulfonylpyrrolidin-3-yl]oxyquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3S/c20-15-6-8-17(9-7-15)26(23,24)22-12-10-16(13-22)25-18-5-1-3-14-4-2-11-21-19(14)18/h1-9,11,16H,10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNUSJRPWIOYQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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